

Deoxybrevianamide E: A Comparative Analysis of Its Biological Activity Within the Brevianamide Family

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Compound of Interest						
Compound Name:	Deoxybrevianamide E					
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A deep dive into the bioactivity of **Deoxybrevianamide E** reveals a crucial biosynthetic role and highlights the diverse therapeutic potential of the broader brevianamide class of fungal metabolites. While direct bioactivity data for **Deoxybrevianamide E** remains limited, a comparative analysis with its structural relatives, including Brevianamides A and F, and the related Spiroindimicins, provides valuable insights for researchers and drug development professionals.

Deoxybrevianamide E (DBE), a prenylated indole alkaloid, is a key intermediate in the biosynthesis of several complex fungal natural products, including other brevianamides and the notoamides.[1][2] Although its primary recognized role is that of a precursor, emerging evidence suggests potential, albeit weak, anti-tumor properties.[2] This guide provides a comparative overview of the known biological activities of **Deoxybrevianamide E** against other notable members of the brevianamide family and the structurally related spiroindimicins, supported by available experimental data and detailed methodologies.

Comparative Biological Activity of Brevianamides and Spiroindimicins

The brevianamide family exhibits a wide spectrum of biological activities, ranging from insecticidal and cytotoxic to antithrombotic and antimicrobial. This diversity underscores the





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potential of these fungal metabolites as scaffolds for novel therapeutic agents.



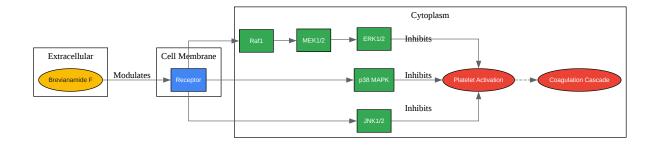
Compound Family	Compound	Biological Activity	Cell Line/Organism	IC50/EC50/MIC
Brevianamides	Deoxybrevianami de E	Weak anti-tumor activity (further data needed)	Not Specified	Not Available
Brevianamide A	Insecticidal	Spodoptera frugiperda, Heliothis virescens	Not Available	
Cytotoxicity, induces inflammatory response (TNF- α, MIP-2, IL-6)	Murine lung cells	Not Available		_
Brevianamide F	Antithrombotic	Zebrafish model	Not Applicable	
Mild antibiotic and antifungal	S. aureus, Micrococcus luteus, T. rubrum, C. neoformans, C. albicans	Not Available		_
C2-Arylated Brevianamide F Derivatives	Cytotoxicity	A-549 (Lung Carcinoma)	>200 μM	
SK-BR-3 (Breast Adenocarcinoma)	>200 μM			
HT-29 (Colon Adenocarcinoma)	>200 μM			
HeLa (Cervical Adenocarcinoma)	26 ± 4 μM (for compound 4c)	_		



Brevianamide S	Selective antibacterial	Bacille Calmette- Guérin (BCG)	MIC: 6.25 μg/mL	
Spiroindimicins	Spiroindimicin A	Antiparasitic	Trypanosoma brucei	EC50: 1.3–11 μΜ
Plasmodium falciparum	EC50: 1.3–11 μΜ			
Leishmania amazonensis	EC50: 1.3 μM			
Moderate Cytotoxicity	Various cancer cell lines	- IC50: 9–44 μM	_	

Signaling Pathways and Biosynthetic Relationships Brevianamide F and the MAPK Signaling Pathway

Recent studies have elucidated that Brevianamide F exerts its antithrombotic effects by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4] This pathway is crucial in regulating platelet activation and the coagulation cascade. The diagram below illustrates the proposed mechanism.



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Modulation of the MAPK signaling pathway by Brevianamide F.

Biosynthetic Pathway of Brevianamides

Deoxybrevianamide E is a central intermediate in the biosynthesis of Brevianamide A.[5][6] This pathway involves a series of enzymatic transformations, highlighting the intricate molecular architecture of these fungal metabolites.



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